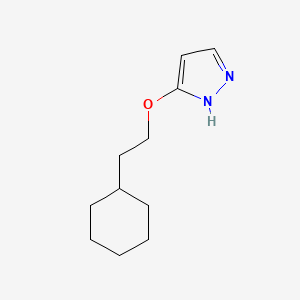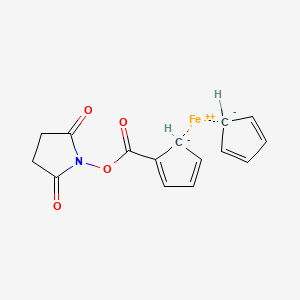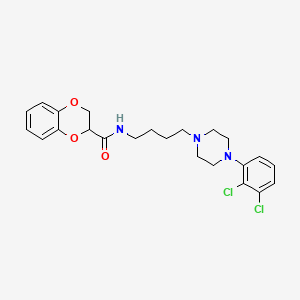
Bdtbo26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Bdtbo26 involves several steps. One common synthetic route includes the reaction of specific precursors under controlled conditions. For instance, the preparation might involve the use of 2-chloroacetohydrazide and 4-amino-tetrahydropyrane in absolute ethanol with drops of triethylamine . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反応の分析
Bdtbo26 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include and .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
科学的研究の応用
Bdtbo26 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Bdtbo26 involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes involved in oxidative stress pathways. The compound’s structure allows it to interact with proteins and other biomolecules, leading to changes in their activity and function .
類似化合物との比較
Bdtbo26 can be compared with other similar compounds, such as:
Thiols: Compounds containing a sulfur-hydrogen bond.
Sulfides: Compounds containing a sulfur-sulfur bond.
Sulfoxides: Compounds containing a sulfur-oxygen bond.
What sets this compound apart is its unique structure, which allows for specific interactions and applications that are not possible with other similar compounds .
特性
分子式 |
C38H46S2 |
|---|---|
分子量 |
566.9 g/mol |
IUPAC名 |
4,8-bis[4-(2-ethylhexyl)phenyl]thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C38H46S2/c1-5-9-11-27(7-3)25-29-13-17-31(18-14-29)35-33-21-23-40-38(33)36(34-22-24-39-37(34)35)32-19-15-30(16-20-32)26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 |
InChIキー |
AHJZMPLBNJPRNX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(C=C5)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


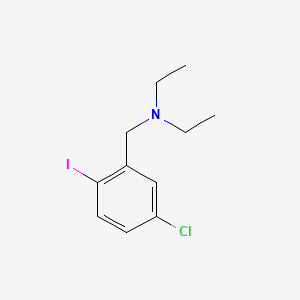
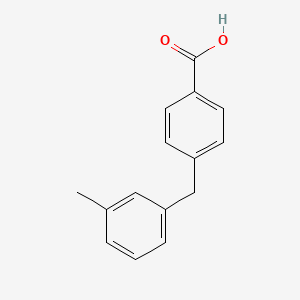
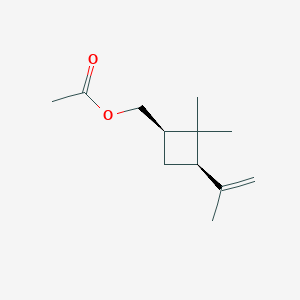
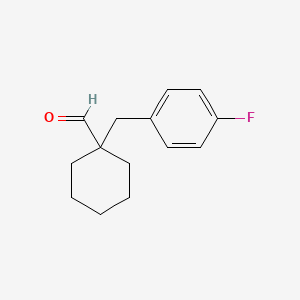
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B14767344.png)

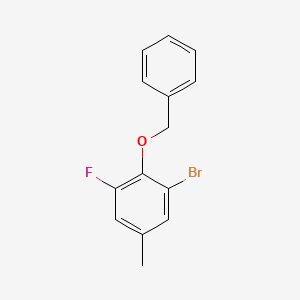
![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)
![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)


